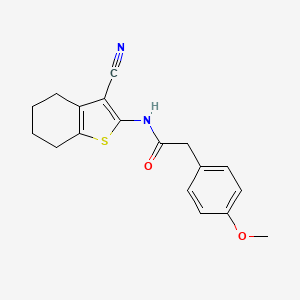

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound can be synthesized through acylation reactions involving trifluoroacetic anhydride and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile. This process benefits from short reaction times, high yields, and environmentally friendly procedures, with the structure confirmed through multiple analytical techniques including IR, 1H NMR, MS, and X-ray single-crystal diffraction methods (Wang et al., 2014).

Molecular Structure Analysis

X-ray diffraction analysis reveals the compound's cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar. Such structural characteristics are crucial for understanding the compound's reactivity and interaction with biological targets (Wang et al., 2014).

Scientific Research Applications

Catalytic Hydrogenation for Synthesis

Catalytic hydrogenation is a key process in the green synthesis of related amide derivatives, such as the transformation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using novel catalysts for enhanced selectivity and stability (Zhang Qun-feng, 2008).

Molecular Orientation and Assembly

Studies on the spatial orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide highlight their ability to form complex geometries and self-assembled structures, which are crucial for the development of advanced materials (D. Kalita & J. Baruah, 2010).

Chemotherapeutic Agent Development

The design and synthesis of new oxadiazole and benzothiazole derivatives, including compounds like N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide, have shown promising cytotoxic and antimicrobial properties, suggesting potential applications in chemotherapeutic agent development (B. Kaya et al., 2017).

Antimicrobial Dyes and Textile Finishing

Research into the synthesis of novel acyclic and heterocyclic dyes based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems, including the development of dyes with significant antimicrobial activity, points to applications in dyeing and textile finishing (H. Shams et al., 2011).

Photovoltaic Efficiency Modeling

Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs have been conducted to evaluate their photovoltaic efficiency and potential use as photosensitizers in dye-sensitized solar cells, indicating a role in renewable energy technologies (Y. Mary et al., 2020).

properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-22-13-8-6-12(7-9-13)10-17(21)20-18-15(11-19)14-4-2-3-5-16(14)23-18/h6-9H,2-5,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGVNJFUJZBLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5603192.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603193.png)

![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)

![N-[(benzylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5603200.png)

![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5603208.png)

![(4aR*,7aS*)-4-(2-ethoxybenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5603217.png)

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5603224.png)

![2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5603240.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5603268.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)

![3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5603283.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)